molecular formula C8H13BrF4 B1272683 1-Bromo-1,1,2,2-tetrafluorooctane CAS No. 231630-92-5

1-Bromo-1,1,2,2-tetrafluorooctane

Cat. No.: B1272683
CAS No.: 231630-92-5
M. Wt: 265.09 g/mol
InChI Key: JBQWCKCORXWVOG-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluorooctane is an organic compound with the molecular formula C8H13BrF4. It is a member of the alkyl halides family, characterized by the presence of bromine and fluorine atoms attached to an octane backbone. This compound is known for its unique properties, including its solubility in organic solvents and its application in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2-tetrafluorooctane can be synthesized through a series of halogenation reactions. The process typically involves the bromination of 1,1,2,2-tetrafluorooctane under controlled conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or hydrogen bromide, and a suitable solvent .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1,2,2-tetrafluorooctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

1-Bromo-1,1,2,2-tetrafluorooctane, with the molecular formula C8HBrF4C_8HBrF_4 and a molecular weight of 238.04 g/mol, is a halogenated hydrocarbon that has garnered attention for its diverse applications in scientific research and industry. Its unique chemical properties make it suitable for various applications, particularly in the fields of organic synthesis, materials science, and environmental studies.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows chemists to introduce functional groups into organic molecules. This property is particularly useful in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Material Science

The compound is utilized in the development of advanced materials. Its fluorinated structure imparts unique properties such as low surface energy and chemical resistance, making it suitable for:

  • Coatings: Used in protective coatings that require durability and resistance to solvents.
  • Polymer Production: Acts as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Environmental Studies

Due to its halogenated nature, this compound has been studied for its environmental impact. Research focuses on:

  • Degradation Pathways: Understanding how this compound degrades in the environment helps assess its ecological footprint.
  • Atmospheric Chemistry: Investigating its role in atmospheric reactions contributes to knowledge about ozone depletion and greenhouse gas dynamics.

Case Study 1: Synthesis of Fluorinated Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing various fluorinated organic compounds through nucleophilic substitution reactions. The study highlighted the efficiency of this compound as a bromine source for introducing fluorine into target molecules.

Case Study 2: Development of Fluorinated Polymers

A research article in Macromolecules explored the application of this compound in creating fluorinated copolymers. These polymers exhibited superior properties such as high thermal stability and low friction coefficients. The findings indicated potential applications in aerospace and automotive industries where material performance is critical.

Case Study 3: Environmental Impact Assessment

A comprehensive environmental assessment published in Environmental Science & Technology examined the degradation pathways of this compound under various environmental conditions. The study found that while the compound is stable under normal conditions, it can degrade into less harmful products under UV radiation exposure.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Organic SynthesisReagent for nucleophilic substitutionsEffective bromine source for fluorinated compounds
Material ScienceProduction of durable coatingsEnhanced chemical resistance and thermal stability
Environmental StudiesAssessment of degradation pathwaysStable but degrades under UV exposure

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorooctane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and elimination reactions, which are facilitated by the presence of the halogen atoms .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-1,1,2,2-tetrafluorooctane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

Biological Activity

1-Bromo-1,1,2,2-tetrafluorooctane (C8H13BrF4) is a fluorinated organic compound notable for its unique molecular structure and potential biological activities. This compound is part of a broader class of halogenated compounds that have garnered attention for their diverse applications in chemistry and biology. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic uses as well as its environmental and health impacts.

  • Molecular Formula : C8H13BrF4
  • Molecular Weight : 265.09 g/mol
  • Density : Approximately 1.866 g/cm³
  • Boiling Point : 12.5 °C
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 4

The presence of bromine and fluorine atoms contributes to the compound's reactivity and interaction with biological systems. The specific arrangement of these atoms influences how the compound interacts with biomolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its halogen substituents, which can modify the structure and function of biomolecules. Key mechanisms include:

  • Enzyme Interaction : Fluorinated compounds often exhibit altered interactions with enzymes compared to their non-fluorinated counterparts. This can lead to changes in enzymatic activity and metabolic pathways.
  • Receptor Signaling : The compound may influence receptor signaling pathways due to its unique structure, potentially affecting cellular responses.

Interaction Studies

Research has focused on how this compound interacts with various biological molecules. For instance:

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure/CharacteristicsUnique Features
1-Bromo-1,1,2,2-tetrafluoroethaneShorter carbon chainUsed in refrigeration; different physical properties
3-Bromo-1,1,1-trifluoro-2-propanolBrominated saturated alcoholDifferent functional groups; distinct chemical behavior
1-Bromo-3-(trifluoromethoxy)benzeneContains a trifluoromethoxy groupDifferent reactivity due to aromatic structure

These comparisons illustrate how variations in structure and halogen placement can lead to significant differences in biological activity and application potential.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWCKCORXWVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378443
Record name 1-bromo-1,1,2,2-tetrafluorooctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231630-92-5
Record name 1-Bromo-1,1,2,2-tetrafluorooctane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-1,1,2,2-tetrafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-1,1,2,2-tetrafluorooctane
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